2-Bromo-1-(4-chloro-2-hydroxy-phenyl)-ethanone
Description
Properties
IUPAC Name |
2-bromo-1-(4-chloro-2-hydroxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3,11H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJICFQSPQUYKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)O)C(=O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
The primary documented method for synthesizing 2-bromo-1-(4-chloro-2-hydroxyphenyl)ethanone involves the bromination of 1-(4-chloro-2-hydroxyphenyl)ethanone using dioxane dibromide (C₄H₈Br₂O₂) in a dioxane-ethyl ether solvent system. This approach is favored for its high selectivity and yield.
Optimization Insights
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Solvent Ratio : A 3:1 dioxane-ethyl ether mixture minimizes side reactions such as over-bromination or oxidation of the hydroxyl group.
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Stoichiometry : A slight excess of dioxane dibromide (1.2 equiv.) ensures complete conversion without generating di-brominated byproducts.
Alternative Bromination Strategies
While the dioxane dibromide method is predominant, other brominating agents have been explored in analogous systems:
Hydrogen Bromide with Oxidizing Agents
A HBr/H₂O₂ system can generate bromine in situ, enabling α-bromination under acidic conditions:
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Reagent : 48% HBr (2.0 equiv.), 30% H₂O₂ (1.5 equiv.)
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Solvent : Water-acetic acid (1:1)
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Temperature : 50°C
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Reaction Time : 6 hours
This method is less efficient (yields ~60%) due to competing oxidation of the hydroxyl group.
Comparative Analysis of Methods
Industrial-Scale Production
For large-scale synthesis, continuous flow reactors are recommended to enhance heat dissipation and reproducibility. Key parameters include:
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Residence Time : 30 minutes
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Pressure : 1.5 bar
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Catalyst : None required
Challenges and Solutions
Byproduct Mitigation
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Di-bromination : Controlled stoichiometry (1.2 equiv. dioxane dibromide) and low temperatures prevent multiple brominations.
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Oxidation : Inert atmospheres (N₂ or Ar) protect the hydroxyl group from oxidation.
Purification Techniques
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Crystallization : Ethanol-water mixtures (2:1) yield >99% pure product.
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Chromatography : Silica gel with hexane-ethyl acetate (4:1) resolves trace impurities.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4’-chloro-2’-hydroxyacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone.
Reduction Reactions: The carbonyl group can be reduced to form an alcohol.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are utilized.
Major Products Formed
Substitution Reactions: Products with different functional groups replacing the bromine or chlorine atoms.
Oxidation Reactions: Formation of ketones from the oxidation of the hydroxyl group.
Reduction Reactions: Formation of alcohols from the reduction of the carbonyl group.
Scientific Research Applications
2-Bromo-4’-chloro-2’-hydroxyacetophenone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to study enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Bromo-4’-chloro-2’-hydroxyacetophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, such as protein tyrosine phosphatases (PTPs). By binding to the active site of these enzymes, it prevents their normal function, leading to altered cellular signaling pathways. This inhibition can be useful in studying the role of PTPs in various biological processes and diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related brominated acetophenones and their distinguishing features:
Structural and Reactivity Differences
- Electron-Withdrawing vs. Electron-Donating Groups : The 4-chloro and 2-hydroxy substituents in the target compound enhance electrophilicity at the carbonyl carbon compared to 4-methoxy or 4-hydroxy analogs, which exhibit electron-donating effects. This difference influences reaction rates in nucleophilic substitutions .
- Steric Effects: 2,4-Dichloro derivatives (e.g., 2-bromo-1-(2,4-dichlorophenyl)-ethanone) show reduced reactivity in crowded synthetic environments due to steric hindrance, whereas mono-substituted analogs like the target compound allow for smoother transformations .
Biological Activity
Introduction
2-Bromo-1-(4-chloro-2-hydroxy-phenyl)-ethanone, a compound with significant biological activity, has garnered attention for its potential applications in pharmaceuticals and biochemistry. This article explores its biological properties, mechanisms of action, and various research findings related to its applications.
This compound is characterized by the presence of a bromine atom and a chlorine atom on a phenolic structure, which contributes to its reactivity and biological interactions. The compound's molecular formula is , and it has been classified as an industrial biocide with applications in controlling microbial growth.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 215.04 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Hazard Classification | Skin and eye irritant |
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been used in various studies to assess its effectiveness against bacteria and fungi. The compound's mechanism involves disrupting microbial cell membranes, leading to cell death.
Case Study: Antimicrobial Efficacy
A study evaluated the Minimum Inhibitory Concentration (MIC) of this compound against several bacterial strains. The results indicated that the compound showed significant antibacterial activity, comparable to traditional antibiotics.
Table 2: Antimicrobial Activity Results
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Pseudomonas aeruginosa | 100 |
Cytotoxicity and Anticancer Potential
The cytotoxic effects of the compound have been studied in various cancer cell lines. Preliminary findings suggest that it may inhibit cell proliferation through apoptosis induction.
Case Study: Cytotoxicity Assay
In vitro assays conducted on MCF-7 (breast cancer) and A549 (lung cancer) cell lines demonstrated that this compound has an IC50 value of approximately 20 µM, indicating moderate cytotoxicity.
Table 3: Cytotoxicity Results
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 20 |
| A549 | 25 |
The biological activity of this compound is attributed to its ability to form hydrogen bonds with biological macromolecules due to the hydroxyl group. The halogen substituents (bromine and chlorine) enhance its electrophilic reactivity, allowing it to interact with various cellular targets.
Pharmaceutical Development
The compound serves as a key intermediate in synthesizing pharmaceuticals targeting anti-inflammatory and antimicrobial activities. Its unique structure allows for modifications that can enhance therapeutic efficacy.
Agricultural Chemicals
It is also employed in developing agrochemicals, particularly herbicides and fungicides, which leverage its antimicrobial properties to protect crops from pathogens.
Biochemical Research
Researchers utilize this compound for studying enzyme inhibition and receptor interactions, providing insights into biochemical pathways relevant to disease mechanisms.
Q & A
Q. How can 2-Bromo-1-(4-chloro-2-hydroxy-phenyl)-ethanone be unambiguously identified and characterized in experimental settings?
Methodological Answer:
- CAS Registry and Analytical Techniques : Use CAS No. [2491-39-6] for database validation . Confirm identity via NMR spectroscopy (¹H/¹³C) and FT-IR to detect functional groups (e.g., C=O at ~1700 cm⁻¹ and phenolic -OH at ~3200 cm⁻¹).
- Chromatographic Methods : Employ HPLC with UV detection (λ ~254 nm) to assess purity. Reference standards from ChemIDplus or EPA DSSTox databases ensure accuracy .
- Single-Crystal X-ray Diffraction : Resolve molecular geometry and packing using datasets refined with SHELXL or OLEX2 .
Q. What synthetic routes are optimal for preparing this compound?
Methodological Answer:
- Bromination of Acetophenone Derivatives : React 1-(4-chloro-2-hydroxy-phenyl)ethanone with bromine (Br₂) in chloroform under controlled conditions (0–5°C, 30 min). Quench with NaHCO₃ and Na₂S₂O₃ to neutralize excess Br₂ .
- Yield Optimization : Recrystallize from diethyl ether for >85% purity. Monitor reaction progress via TLC (silica gel, hexane:EtOAc 7:3) .
Q. How should researchers address stability and reactivity concerns during storage and handling?
Methodological Answer:
- Stability Testing : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Use HPLC-MS to identify degradation products (e.g., dehalogenation or hydrolysis byproducts) .
- Handling Protocols : Store in amber vials at –20°C under inert atmosphere (N₂/Ar). Use PPE compliant with OSHA/EN149 standards: nitrile gloves, chemical goggles, and lab coats .
Advanced Research Questions
Q. What computational approaches are suitable for modeling the electronic properties of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Apply the Colle-Salvetti correlation-energy formula to calculate electron density and local kinetic-energy density. Use software like Gaussian or ORCA with B3LYP/6-31G* basis sets .
- Reactivity Predictions : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Compare with experimental UV-Vis spectra for validation .
Q. How can researchers resolve contradictions in reaction data when using this compound as a synthetic intermediate?
Methodological Answer:
- Mechanistic Studies : Use isotopic labeling (e.g., ²H/¹³C) to trace reaction pathways. For example, monitor α-bromoketone reactivity in nucleophilic substitutions (e.g., SN2 with NaN₃) via kinetic isotope effects .
- Cross-Validation : Compare results with structurally analogous compounds (e.g., 2-Bromo-1-(3-chloro-4-fluorophenyl)ethanone) to isolate substituent effects. Use multivariate statistical analysis to identify outliers .
Q. What strategies enhance the compound’s application in medicinal chemistry (e.g., enzyme inhibition studies)?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Modify the phenyl ring substituents (e.g., Cl vs. F) to assess binding affinity. Perform molecular docking (AutoDock Vina) against target enzymes (e.g., kinases) using crystallographic data from PDB .
- In Vitro Assays : Test inhibition potency via fluorescence polarization or SPR. Use LC-MS to quantify metabolite formation in hepatic microsomes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
